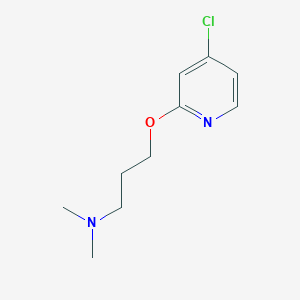

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Description

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a tertiary amine derivative featuring a 4-chloropyridin-2-yloxy group linked to a dimethylaminopropyl chain.

Properties

CAS No. |

1346708-22-2 |

|---|---|

Molecular Formula |

C10H15ClN2O |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

3-(4-chloropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C10H15ClN2O/c1-13(2)6-3-7-14-10-8-9(11)4-5-12-10/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

LKYWGQGUCZDJNO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 4-chloropyridine, is reacted with an appropriate alcohol under basic conditions to form the intermediate 4-chloropyridin-2-yl ether.

Alkylation: The intermediate is then subjected to alkylation with N,N-dimethylpropan-1-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like manganese dioxide.

Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide in ethyl acetate under reflux conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Halogenated Pyridine Moieties

3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine (CAS 1289045-79-9)

- Structural Difference : Bromine replaces chlorine at the pyridine 4-position.

- Synthesis & Applications : This brominated analog is synthesized via nucleophilic substitution reactions, similar to methods described for imine-tethered surfactants (e.g., refluxing with chloroacetates in ethyl acetate) . It serves as a pharmaceutical intermediate, highlighting the versatility of halogenated pyridine derivatives in drug discovery .

- Physicochemical Properties : Molecular weight = 259.14 g/mol; purified via flash chromatography (hexane/acetone/triethylamine) .

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

- Structural Difference : N-Methyl substitution instead of N,N-dimethyl on the amine.

- Significance : The reduced alkylation may alter pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to the dimethylated variant .

Analogs with Diverse Heterocyclic Cores

3-(6-Chloro-2-methyl-4-p-tolylquinazolin-3(4H)-yl)-N,N-dimethylpropan-1-amine (29a)

- Structural Difference : Quinazoline core replaces pyridine.

- However, further optimization is needed to enhance selectivity .

3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine Hydrochloride

- Structural Difference : Indazole ring system substituted with a benzyl group.

- Applications : A derivative of the anti-inflammatory agent benzydamine, indicating the role of N,N-dimethylpropan-1-amine in modulating receptor interactions .

Analogs in Neurological and Surfactant Chemistry

Citalopram-Related Derivatives (e.g., IMP-3)

- Structural Difference : Isobenzofuran core instead of pyridine.

- Activity : IMP-3 (3-[(1RS)-5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine) is an impurity in the antidepressant citalopram, emphasizing the pharmacological relevance of the N,N-dimethylpropan-1-amine chain in serotonin reuptake inhibition .

Imine-Tethering Cationic Surfactants (ICS-10, ICS-14)

- Structural Difference : Schiff base (imine) linkage instead of an ether.

- Synthesis & Applications: Prepared via condensation of 2-chlorobenzaldehyde with 3-(N,N-dimethylamino)-1-propylamine, followed by reaction with chloroacetates. These surfactants demonstrate surface-active properties, useful in industrial applications .

Physicochemical and Analytical Comparisons

Biological Activity

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neurological contexts. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 214.69 g/mol. The compound features a chloropyridine moiety linked via an ether bond to a dimethylpropanamine group, which contributes to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.69 g/mol |

| LogP | 2.11420 |

| Polarizability | 23.1 |

The compound's biological activity is primarily linked to its interaction with neurotransmitter systems, particularly those involving acetylcholine. Research indicates that it may act as an acetylcholinesterase (AChE) inhibitor, which can enhance acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit varying degrees of AChE inhibitory activity. For instance, related compounds have demonstrated IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Halogen Type | Biological Activity Potential | Unique Features |

|---|---|---|---|

| 3-((4-Chloropyridin-2-yloxy)-N,N-dimethylpropan-1-am | Chlorine | Moderate | Chlorinated structure |

| 3-(4-Bromopyridin-2-yloxy)-N,N-dimethylpropan-1-am | Bromine | High | Enhanced reactivity due to bromine |

| 3-(Pyridin-2-yloxy)-N,N-dimethylpropan-1-am | None | Low | No halogen substitution |

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds related to 3-((4-Chloropyridin-2-yloxy)-N,N-dimethylpropan-am). For example:

- Alzheimer's Disease Research : A study examining coumarin derivatives found that certain modifications could significantly enhance AChE inhibitory activity, suggesting that similar structural adaptations could be beneficial for the development of new treatments targeting cognitive decline related to Alzheimer's disease .

- Neuroprotective Effects : Investigations into the neuroprotective properties of chlorinated pyridine derivatives have indicated that these compounds can modulate neuroinflammatory pathways and promote neuronal survival under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.